molecular formula C26H36NP B2573012 2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 1185899-00-6

2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine

Cat. No.: B2573012
CAS No.: 1185899-00-6
M. Wt: 393.555
InChI Key: NFTMPVPAGYIPNT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a sophisticated organophosphorus compound that belongs to the class of dialkylbiaryl phosphine ligands. The compound possesses the molecular formula C₂₆H₃₆NP and a molecular weight of 393.5 grams per mole. This phosphine ligand is registered under the Chemical Abstracts Service number 213697-53-1, which serves as its unique identifier in chemical databases worldwide.

The systematic nomenclature of this compound reflects its complex biphenyl structure with two distinct functional groups. The primary designation "this compound" indicates the presence of a dicyclohexylphosphino group attached at the 2' position of the biphenyl system, while an N,N-dimethylamino group is positioned at the 4-position of the opposite phenyl ring. Alternative names documented in chemical literature include 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline and 2-Dicyclohexylphosphino-4-(N,N-dimethylamino)-1,1'-biphenyl.

The compound is frequently referenced in scientific literature by its common name "DavePhos," which honors its role in the development of palladium-catalyzed coupling methodologies. Additional synonyms include 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl and 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine, reflecting slight variations in nomenclature conventions across different research publications. The structural diversity of naming conventions underscores the compound's widespread adoption across multiple research domains and its recognition as a benchmark ligand in organometallic chemistry.

Historical Development in Ligand Design

The development of this compound emerged from systematic efforts to overcome limitations inherent in earlier phosphine ligand systems used for palladium-catalyzed cross-coupling reactions. Prior to the introduction of dialkylbiaryl phosphine ligands, researchers relied primarily on first- and second-generation phosphine ligands such as tris(o-tolyl)phosphine and BINAP, which required harsh reaction conditions and exhibited severely limited substrate scope. These earlier systems were particularly ineffective with aryl chlorides, which remained largely unreactive despite being widely available and economically attractive starting materials.

The evolutionary pathway toward modern dialkylbiaryl phosphine ligands began with Stephen L. Buchwald's research group in 1998, when they first described this class of ligands for applications in palladium-catalyzed coupling reactions. The initial development focused on creating ligands that would facilitate both carbon-nitrogen and carbon-carbon bond formation under milder conditions than previously possible. Buchwald and coworkers recognized that increasing electron density around the metal center would facilitate the rate-limiting oxidative addition step, leading them to synthesize the aminophosphine ligand DavePhos.

The design philosophy behind this compound incorporated several key structural features that distinguished it from earlier ligand systems. The dicyclohexyl groups on phosphorus were specifically chosen to provide significant steric bulk while maintaining electron-donating properties, enhancing the ligand's ability to stabilize metal complexes. The dimethylamino group was incorporated to influence the electronic characteristics of the ligand, potentially enhancing reactivity in catalytic processes. This combination of steric and electronic modifications resulted in a ligand capable of promoting highly active catalysis for the amination of aryl bromides and chlorides, including reactions proceeding at room temperature.

The successful implementation of DavePhos marked a significant milestone in ligand development, as subsequent studies revealed that coordination of the amino group was not strictly necessary to achieve effective catalysis. This discovery ultimately led to the development of an entire series of biaryl phosphane ligands that would play pivotal roles in carbon-nitrogen coupling reactions, establishing the foundation for modern cross-coupling methodology.

Role in Modern Organometallic Catalysis

This compound has established itself as a cornerstone ligand in contemporary organometallic catalysis, particularly excelling in palladium-mediated cross-coupling transformations. The compound's effectiveness stems from its ability to form stable complexes with transition metals while facilitating rapid and selective bond-forming processes under mild reaction conditions. Research investigations have demonstrated that the ligand exhibits remarkable versatility across multiple catalytic systems, extending beyond palladium to include transformations catalyzed by nickel, gold, silver, copper, rhodium, and ruthenium.

In Suzuki-Miyaura coupling reactions, this compound has proven particularly effective for challenging substrates including heteroaryl chlorides and sterically hindered aryl compounds. Studies have shown that palladium complexes incorporating this ligand can achieve remarkable catalytic turnover numbers exceeding 10,000 for heteroaryl chloride coupling reactions, while maintaining high yields even with substrates containing potentially problematic functional groups such as free amino groups and sulfur-containing moieties. The enhanced catalytic activity has been attributed to the ligand's optimal combination of electron-richness, steric bulk, and special structural features that promote efficient catalytic cycles.

Buchwald-Hartwig amination reactions represent another domain where this phosphine ligand has demonstrated exceptional performance. Research has established that palladium precatalysts incorporating this compound enable the coupling of diverse (hetero)aryl chlorides, including unactivated, neutral, and sterically hindered substrates, with a wide range of primary and secondary amines. The catalytic systems have proven efficient at remarkably low catalyst loadings ranging from 0.1 to 0.3 mol percent, representing significant advances in catalyst efficiency compared to earlier systems.

Recent investigations have expanded the application scope to include specialized polymerization processes, where the ligand has shown unique advantages in catalyst-transfer condensation polymerization. Studies of AmPhos-based palladium catalysts have demonstrated that pre-mixing the catalyst and base prior to polymerization can achieve significantly narrower molecular weight distributions in resulting polymers. This finding has particular significance for the synthesis of conducting polymers such as poly(3-hexylthiophene) and polyfluorene, where precise control over molecular architecture is essential for optimal electronic properties. The versatility of this compound in these diverse catalytic applications underscores its fundamental importance in modern synthetic chemistry and materials science.

Properties

IUPAC Name

4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36NP/c1-27(2)22-19-17-21(18-20-22)25-15-9-10-16-26(25)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h9-10,15-20,23-24H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMPVPAGYIPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.

    Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions can yield various substituted biphenyl derivatives.

Scientific Research Applications

Catalytic Applications

2.1 Cross-Coupling Reactions

DavePhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Its steric bulk and electronic properties enhance the reactivity and selectivity of palladium catalysts.

Reaction TypeCatalystLigandYield (%)Reference
SuzukiPd(OAc)₂DavePhos85
HeckPdCl₂DavePhos90

These reactions are pivotal for the formation of carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler precursors.

2.2 Asymmetric Synthesis

DavePhos has been employed in asymmetric synthesis, particularly in reactions involving chiral intermediates. The ligand's ability to stabilize certain transition states leads to high enantioselectivity.

Reaction TypeCatalystEnantiomeric Excess (%)Reference
Asymmetric HydrogenationRh/SiO₂>95
Asymmetric Allylic SubstitutionPd/Alumina92

Biochemical Applications

3.1 Drug Development

The compound has potential applications in drug development, particularly in synthesizing biologically active compounds. Its role as a phosphine ligand facilitates the formation of key intermediates in the synthesis of pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers utilized DavePhos to synthesize a series of anticancer agents with high biological activity. The use of this ligand improved yields and selectivity for the desired products, demonstrating its utility in medicinal chemistry.

Material Science Applications

4.1 Polymerization Processes

DavePhos has been explored in polymerization reactions, particularly in the synthesis of functionalized polymers that exhibit unique properties suitable for various applications such as drug delivery systems and advanced materials.

Example: Synthesis of Functional Polymers

A recent study highlighted the use of DavePhos in the controlled polymerization of acrylates, resulting in polymers with specific functionalities that can be tailored for biomedical applications.

Mechanism of Action

The mechanism by which 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved include the coordination of the phosphine ligand to the metal center, which enhances the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Positions) Key Properties Applications Evidence ID
Target Compound 2'-(Phosphino), 4-(NMe₂) σ-donor phosphine, electron-rich amine Catalysis (Pd, Au complexes)
CPhos 2'-(Phosphino), 2',6'-(NMe₂)₂ High electron density, steric bulk C–N coupling, asymmetric catalysis
V1 (Benzothiazole derivative) 2'-(Benzothiazole), 4-(NMe₂) Electron-withdrawing, π-conjugated OLEDs, fluorescence materials
N-(4-Bromophenyl)-biphenyl-4-amine 4-(BrPh) Halogen for cross-coupling Intermediate for carbazoles, dyes
N,N-Bis(hexyloxy-biphenyl)thiophen-2-amine Thiophene, hexyloxy chains Charge transport, solubility in organics Organic electronics

Biological Activity

2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine, commonly referred to as DavePhos, is a phosphine ligand with significant applications in catalysis and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest for researchers studying its biological activity.

  • Molecular Formula : C26_{26}H36_{36}NP
  • Molecular Weight : 393.54 g/mol
  • CAS Number : 213697-53-1
  • Solubility : Poorly soluble in water (0.000101 mg/ml)

Biological Activity Overview

DavePhos has been studied for its potential biological activities, particularly in the context of drug development and catalysis in organic synthesis. Key findings regarding its biological activity include:

Inhibition of Cytochrome P450 Enzymes

DavePhos has shown inhibitory effects on several cytochrome P450 enzymes:

  • CYP1A2 : Inhibitor
  • CYP2D6 : Inhibitor
  • CYP2C19 : No inhibition observed
  • CYP3A4 : No inhibition observed

These interactions suggest that DavePhos could influence drug metabolism and pharmacokinetics when used in medicinal applications.

Antiviral Activity

Recent studies have indicated that compounds similar to DavePhos exhibit antiviral properties. For instance, quinazolinone derivatives have demonstrated potent antiviral activities against Zika virus (ZIKV), suggesting that modifications to phosphine ligands like DavePhos could enhance antiviral efficacy. A comparative study showed that certain derivatives inhibited ZIKV replication by over 99% at concentrations as low as 10 μM .

Case Study 1: Antiviral Potential

In a study examining the antiviral potential of phosphine derivatives, compounds structurally related to DavePhos were synthesized and tested against viral replication. The results indicated that modifications in the ligand structure could lead to significant enhancements in antiviral activity, with some compounds achieving over 90% inhibition at low concentrations .

Case Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition capabilities of phosphine ligands found that DavePhos and its analogs could serve as effective inhibitors for specific targets involved in metabolic pathways. The inhibition profiles revealed that while some enzymes were effectively inhibited, others remained unaffected, highlighting the specificity of these interactions .

Data Table: Biological Activity Summary

Biological TargetActivityConcentration TestedReference
CYP1A2InhibitorN/AAmbeed
CYP2D6InhibitorN/AAmbeed
CYP2C19No inhibitionN/AAmbeed
CYP3A4No inhibitionN/AAmbeed
ZIKV (antiviral)≥99% inhibition10 μMPMC

Q & A

Q. What precautions are necessary for handling this ligand in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes for synthesis and catalysis. Store under argon at –20°C to prevent oxidation. Conduct regular ³¹P NMR checks to detect phosphine oxide formation (>5% indicates degradation) .

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